molecular formula C24H24N2O2 B308941 N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

Cat. No. B308941
M. Wt: 372.5 g/mol
InChI Key: CHCPIFGENHMWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a member of the benzamide family and is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid followed by amidation with aniline.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to inhibit the growth of certain pests, making it a potential candidate for use as a pesticide. In addition, this compound has been used as a building block for the synthesis of functional materials, demonstrating its versatility in materials science.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, including the development of new drugs with anti-inflammatory and analgesic properties, the investigation of its potential use as a pesticide, and the synthesis of new functional materials using this compound as a building block. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid in the presence of a base such as triethylamine. The resulting product is then subjected to amidation with aniline to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.

properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(3-methylphenyl)-3-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C24H24N2O2/c1-18-8-5-13-21(16-18)26-24(28)20-12-7-14-22(17-20)25-23(27)15-6-11-19-9-3-2-4-10-19/h2-5,7-10,12-14,16-17H,6,11,15H2,1H3,(H,25,27)(H,26,28)

InChI Key

CHCPIFGENHMWKH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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